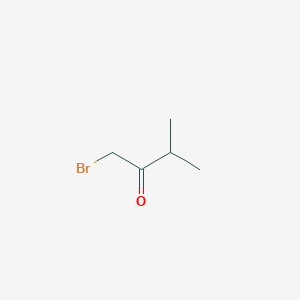
1-Bromo-3-methyl-2-butanone
説明
1-Bromo-3-methyl-2-butanone, also known by its IUPAC name and other synonyms such as 1-bromo-3-methylbutan-2-one and 2-Butanone, 1-bromo-3-methyl-, is a chemical compound with the molecular formula C5H9BrO . It has an average mass of 165.028 Da and a monoisotopic mass of 163.983673 Da . It appears as a colorless to straw-colored liquid .
Molecular Structure Analysis
The molecular structure of 1-Bromo-3-methyl-2-butanone consists of 5 carbon atoms, 9 hydrogen atoms, 1 bromine atom, and 1 oxygen atom . The InChI representation of its structure isInChI=1S/C5H9BrO/c1-4(2)5(7)3-6/h4H,3H2,1-2H3 . Physical And Chemical Properties Analysis
1-Bromo-3-methyl-2-butanone has a molecular weight of 165.03 g/mol . It has a computed XLogP3-AA value of 1.8, indicating its lipophilicity . It has 0 hydrogen bond donor count and 1 hydrogen bond acceptor count . It has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 163.98368 g/mol . Its topological polar surface area is 17.1 Ų . It has a heavy atom count of 7 .科学的研究の応用
Synthesis and Chemical Properties
Synthesis : 1-Bromo-3-methyl-2-butanone is synthesized with a byproduct of 3-bromo-3-methyl-2-butanone, using methanol and 3-methyl-2-butanone as key components. The product is identified as a lachrymator and skin irritant (Gaudry & Marquet, 2003).
Synthetic Methods : Alternative synthetic methods for related compounds, such as 1-bromo-3-buten-2-one, involve a sequence of reactions starting from 2-butanone, providing full experimental details and spectral data (Westerlund & Carlson, 1999).
Kinetic and Mechanistic Studies : The kinetic behavior and chemical reactions of 3-methyl-2-butanone, an aliphatic ketone related to 1-Bromo-3-methyl-2-butanone, have been studied with various oxidizing agents, shedding light on the nature of chemical processes involved (Trivedi, Khan, & Dwivedi, 2018).
Applications in Chemistry
Acetal Synthesis : A study has been conducted to determine the scope and limitations of synthesizing ethylene acetals from haloketones, including compounds related to 1-Bromo-3-methyl-2-butanone. The study provides insights into factors determining the scope and limitations of this method (Carlson, Gautun, & Westerlund, 2002).
Gas Phase Elimination Studies : The kinetics of gas-phase elimination of related compounds, such as 3-hydroxy-3-methyl-2-butanone, have been investigated, providing insights into the molecular mechanism of elimination reactions (Graterol, Rotinov, Córdova, & Chuchani, 2005).
Biofuel and Industrial Applications
Biofuels and Biochemistry : 2-Butanone and its precursor butanone (methyl ethyl ketone), which are chemically related to 1-Bromo-3-methyl-2-butanone, have potential applications as biofuels and biocommodity chemicals. The production of these compounds through metabolic engineering in organisms like Saccharomyces cerevisiae has been explored (Ghiaci, Norbeck, & Larsson, 2014).
Automotive Fuel Potential : The potential of 2-butanone as a biofuel for direct injection spark ignition engines has been evaluated, demonstrating superior characteristics compared to conventional gasoline and ethanol under certain conditions (Hoppe, Burke, Thewes, Heufer, Kremer, & Pischinger, 2016).
Safety And Hazards
Inhalation of vapors or dust of 1-Bromo-3-methyl-2-butanone is extremely irritating. It may cause burning of eyes and lachrymation (flow of tears). It may cause coughing, difficult breathing, and nausea. Brief exposure effects last only a few minutes. Exposure in an enclosed area may be very harmful .
特性
IUPAC Name |
1-bromo-3-methylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO/c1-4(2)5(7)3-6/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTPEAXKKUPBHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90447581 | |
| Record name | 1-bromo-3-methyl-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90447581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-methyl-2-butanone | |
CAS RN |
19967-55-6 | |
| Record name | 1-bromo-3-methyl-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90447581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-3-methyl-butan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




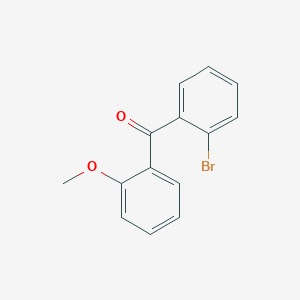

![8-Fluoropyrido[1,2-a]benzimidazole](/img/structure/B139959.png)
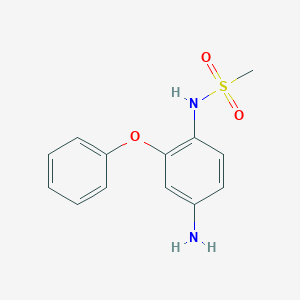
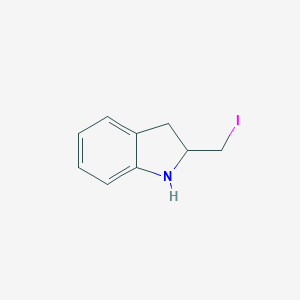
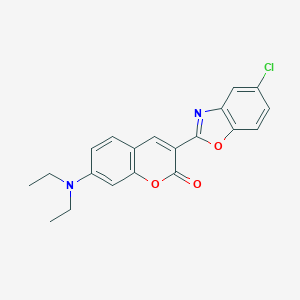
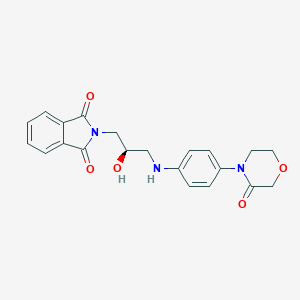
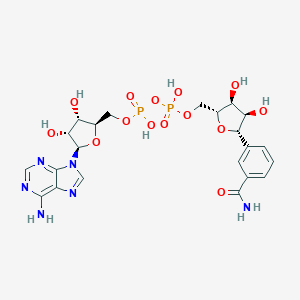
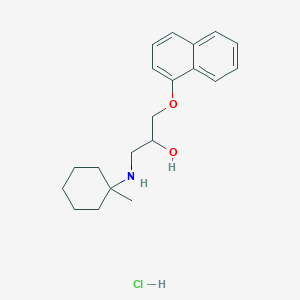
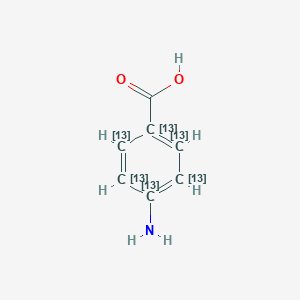
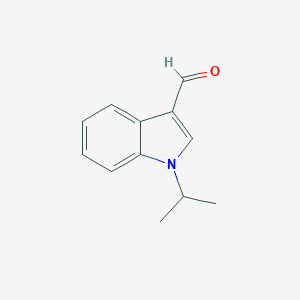
![2-Methyl-1-[2-[(2-methyl-2-prop-2-ynylsulfanylpropyl)amino]anilino]propane-2-thiol](/img/structure/B139971.png)
